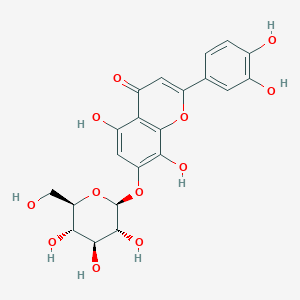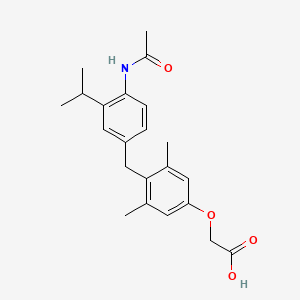
TR|A agonist 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TR|A agonist 2 is a selective thyroid hormone receptor-beta (TRβ) agonist. Thyroid hormones play a crucial role in regulating various physiological processes, including metabolism, growth, and development. This compound is designed to selectively target TRβ, which is primarily expressed in the liver, brain, and other tissues. This selectivity allows for the modulation of thyroid hormone pathways with reduced side effects on the heart and other tissues.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TR|A agonist 2 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its selectivity and potency. This step often involves the use of reagents such as halogens, alkylating agents, and protecting groups.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Key steps include:
Batch or continuous flow reactors: These reactors are used to carry out the synthesis under controlled conditions, ensuring consistent product quality.
Automated purification systems: These systems are employed to streamline the purification process and reduce the risk of contamination.
Quality control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
TR|A agonist 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. Reaction conditions often involve acidic or basic media and controlled temperatures.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Reaction conditions typically involve inert atmospheres and controlled temperatures.
Substitution: Common reagents include alkyl halides, acyl halides, and organometallic compounds. Reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation of this compound may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.
科学研究应用
TR|A agonist 2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationships of thyroid hormone receptor agonists and to develop new synthetic methodologies.
Biology: It is used to investigate the role of thyroid hormone receptors in various biological processes, such as metabolism, growth, and development.
Medicine: It has potential therapeutic applications in the treatment of metabolic disorders, such as hypercholesterolemia and non-alcoholic steatohepatitis (NASH), as well as neurodegenerative diseases, such as multiple sclerosis.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control and regulatory testing.
作用机制
TR|A agonist 2 exerts its effects by selectively binding to the thyroid hormone receptor-beta (TRβ) isoform. Upon binding, it induces a conformational change in the receptor, promoting the recruitment of coactivators and the activation of target gene transcription. This leads to the modulation of various physiological processes, such as lipid metabolism, glucose homeostasis, and neuronal development. The selectivity for TRβ reduces the risk of side effects on the heart and other tissues, making it a promising therapeutic agent.
相似化合物的比较
TR|A agonist 2 is unique in its high selectivity for the TRβ isoform, which distinguishes it from other thyroid hormone receptor agonists. Similar compounds include:
Sobetirome (GC-1):
Eprotirome (KB2115): Another TRβ-selective agonist that has shown promise in clinical trials for the treatment of hypercholesterolemia.
Resmetirom (MGL-3196): A TRβ-selective agonist currently under investigation for the treatment of non-alcoholic steatohepatitis (NASH) and dyslipidemia.
VK2809 (MB07811):
属性
分子式 |
C22H27NO4 |
|---|---|
分子量 |
369.5 g/mol |
IUPAC 名称 |
2-[4-[(4-acetamido-3-propan-2-ylphenyl)methyl]-3,5-dimethylphenoxy]acetic acid |
InChI |
InChI=1S/C22H27NO4/c1-13(2)19-10-17(6-7-21(19)23-16(5)24)11-20-14(3)8-18(9-15(20)4)27-12-22(25)26/h6-10,13H,11-12H2,1-5H3,(H,23,24)(H,25,26) |
InChI 键 |
GZHDROJXCQEXMK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1CC2=CC(=C(C=C2)NC(=O)C)C(C)C)C)OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


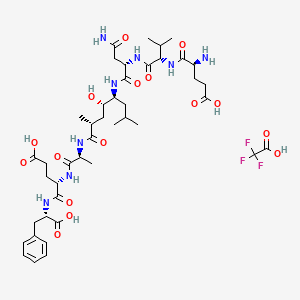
![2,11,20,29,37,38,39,40-Octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-5,6,7,8-tetrasulfonic acid](/img/structure/B12409106.png)
![6-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12409109.png)
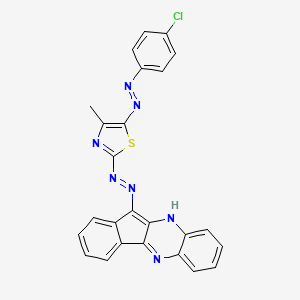
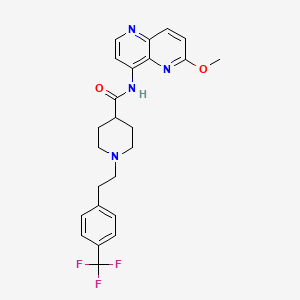
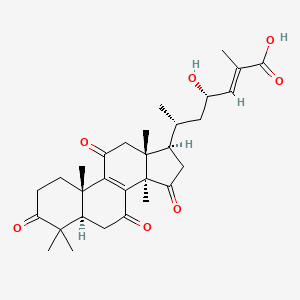
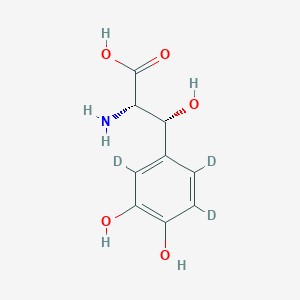

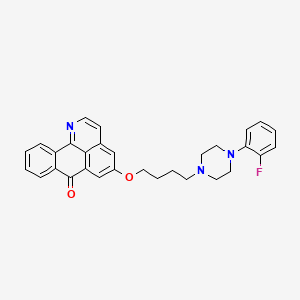
![ethyl N-[2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carbonyl]carbamate](/img/structure/B12409139.png)

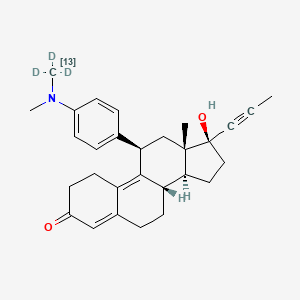
![(2S,4R)-1-[(2S)-2-[[2-[9-[2-[4-[(2-aminophenyl)carbamoyl]anilino]-2-oxoethoxy]nonoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12409150.png)
